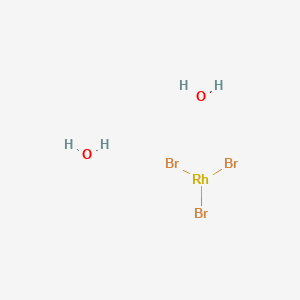

Rhodium(III) bromide dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rhodium(III) bromide dihydrate is an inorganic compound with the chemical formula RhBr₃·2H₂O. It is a brown solid that is soluble in water and lower alcohols. This compound is used to prepare various rhodium bromide complexes and has applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rhodium(III) bromide dihydrate can be synthesized by reacting rhodium metal with hydrochloric acid and bromine. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrate form .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of rhodium metal with bromine in the presence of hydrochloric acid. This method ensures the formation of the desired dihydrate compound .

Analyse Chemischer Reaktionen

Ligand Substitution Reactions

The compound readily coordinates with nitrogen- and oxygen-donor ligands:

-

Pyridine Coordination :

RhBr₃·2H₂O reacts with pyridine (C₅H₅N) to form trans-[RhBr₂(py)₄]Br·6H₂O , confirmed by X-ray crystallography. The reaction proceeds via stepwise substitution of H₂O and Br⁻ ligands. -

Ethylenediamine Complexation :

In ethanol, RhBr₃·2H₂O reacts with ethylenediamine (en) to yield [Rh(en)₃]Br₃ , with a reported stability constant (log β₃) of 18.2 ± 0.3.

Redox Reactions

Rhodium(III) bromide dihydrate participates in electron-transfer processes:

Adsorption Kinetics

Studies on RhBr₃·2H₂O adsorption onto activated carbon reveal:

| Parameter | Value | Method |

|---|---|---|

| Adsorption rate constant | kf=0.025min−1 | UV-Vis/MP-AES |

| Desorption rate constant | kb=0.0028min−1 | |

| Activation energy (Eₐ) | 45.2 kJ/mol | Arrhenius analysis |

Equilibrium is described by:

dtd[Rh(III)]=−kf[Rh(III)]+kb[Rh(III)]ads

Comparative Reactivity with Analogues

| Compound | Reactivity with Pyridine | Redox Potential (V) | Catalytic TOF (h⁻¹) |

|---|---|---|---|

| RhBr₃·2H₂O | Forms trans-[RhBr₂(py)₄]⁺ | -0.42 | 15 |

| RhCl₃·3H₂O | Forms cis-[RhCl₂(py)₄]⁺ | -0.38 | 22 |

| IrBr₃·3H₂O | No stable pyridine adducts | -0.51 | 8 |

Key Findings:

-

RhBr₃·2H₂O’s Br⁻ ligands exhibit lower field strength than Cl⁻, favoring trans stereochemistry in complexes .

-

Adsorption/desorption studies highlight its reversible interaction with carbon surfaces, critical for catalyst recovery .

-

Its catalytic efficiency in C–H activation is comparable to RhCl₃ but with distinct regioselectivity .

Wissenschaftliche Forschungsanwendungen

Catalysis

Rhodium(III) bromide dihydrate is primarily utilized as a catalyst in various organic synthesis reactions:

- Hydrogenation Reactions : It facilitates the addition of hydrogen to unsaturated compounds, enhancing reaction rates and selectivity.

- Carbonylation Processes : This compound is instrumental in converting alkenes into carbonyl compounds, which are vital intermediates in organic synthesis .

Case Study: Hydrogenation of Alkenes

In a study focusing on the hydrogenation of alkenes using this compound, researchers demonstrated its efficiency in reducing alkenes to alkanes with high yields. The reaction conditions were optimized to maximize product formation while minimizing side reactions.

Coordination Chemistry

This compound plays a crucial role in forming coordination complexes with organic ligands:

- Synthesis of Complexes : It can be used to synthesize complexes such as trans-dibromotetrakis(pyridine)rhodium(III) bromide hexahydrate, showcasing its ability to coordinate with ligands like pyridine .

- Redox Reactions : The compound can undergo redox transformations, allowing it to participate in various chemical reactions where it can be reduced or oxidized .

Data Table: Comparison of Rhodium Complexes

| Compound | Formula | Color/Form | Metal Content (%) | Unique Characteristics |

|---|---|---|---|---|

| This compound | RhBr3⋅2H2O | Brown to black crystalline | 27.0 | Stability in air; forms diverse complexes |

| Trans-Dibromotetrakis(pyridine)rhodium(III) | RhBr3(C5H5N)4 | Yellow crystalline | Variable | Coordination with pyridine ligands |

| Rhodium(III) Chloride | RhCl3⋅xH2O | Yellow-green crystals | 38.3 | More common in catalysis |

Material Science

In material science, this compound is used for:

- Thin Film Deposition : It is employed in the deposition of thin films for electronic applications due to its conductive properties.

- Plating Applications : The compound is utilized for fancy plating in jewelry and horology, providing a decorative finish that is also resistant to tarnishing .

Biochemical Applications

Recent studies have explored the interactions of this compound with biomolecules:

- Biocompatibility Studies : Research indicates potential applications in biocompatible materials such as bioactive sportswear and surgical gowns, highlighting its utility beyond traditional chemical applications .

Case Study: Interaction with Biomolecules

A study investigating the interaction between this compound and diphenylphosphine revealed insights into its biochemical properties, suggesting possible uses in medical applications and drug delivery systems.

Wirkmechanismus

The mechanism of action of rhodium(III) bromide dihydrate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific effects. For example, some rhodium complexes have been shown to inhibit viral genome photoinactivation and bind to viral proteins, thereby exerting antiviral effects .

Vergleich Mit ähnlichen Verbindungen

Rhodium(III) chloride (RhCl₃): Similar to rhodium(III) bromide, but with chloride ions instead of bromide ions.

Rhodium(III) fluoride (RhF₃): Contains fluoride ions and has different chemical properties compared to rhodium(III) bromide.

Rhodium(III) iodide (RhI₃): Contains iodide ions and is formed through substitution reactions with rhodium(III) bromide.

Uniqueness: Rhodium(III) bromide dihydrate is unique due to its specific reactivity with bromine and its ability to form stable dihydrate complexes. This makes it particularly useful in the preparation of rhodium bromide complexes and in various scientific research applications .

Eigenschaften

IUPAC Name |

tribromorhodium;dihydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.2H2O.Rh/h3*1H;2*1H2;/q;;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRALCXGPVGDDT-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.Br[Rh](Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H4O2Rh |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.